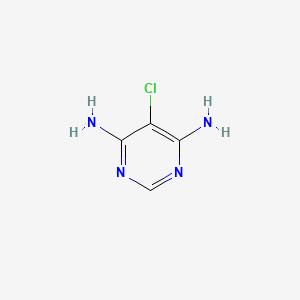

5-Chloropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloropyrimidine-4,6-diamine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . An optimized synthetic procedure for the preparation of 5-substituted 2-amino-4,6-dichloropyrimidines starting from the monosubstituted malonic acid diesters has been developed .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The mechanism of action revealed that compound (57g) was able to control cellular action in inflammation to various levels by suppressing both granulocyte superoxide generation and myeloperoxidase (MPO) discharge .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .科学的研究の応用

Synthesis and Chemical Applications

5-Chloropyrimidine-4,6-diamine serves as a crucial intermediate in chemical synthesis. For instance, it's used in the preparation of pyrimidinylacrylonitrile derivatives that undergo intramolecular cyclization, leading to the formation of novel 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines (Zinchenko et al., 2017). Additionally, the amination of 4,6-dichloropyrimidine with diamines in the presence of cesium carbonate results in derivatives like N,N',N"-tris and N,N',N",N‴-tetrakis(6-chloropyrimidin-4-yl) (Kobelev et al., 2010).

In Medicinal Chemistry

This compound derivatives have been explored for their potential applications in medicinal chemistry. For example, the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides from 2-amino-4,6-dichloropyrimidine shows potential in the development of antiretroviral agents (Vince & Hua, 1990). Moreover, the development of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production indicates a potential therapeutic application for inflammatory conditions (Jansa et al., 2015).

Organic Synthesis and Polymer Development

This compound is instrumental in organic synthesis and polymer development. The synthesis of novel poly(amide–imide)s from diamines like 2,6-bis(5-amino-1-naphthoxy) pyridine highlights its role in creating materials with high thermal stability and specific physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2004). The creation of highly transparent polyimides derived from pyrimidine and pyridine moieties showcases its utility in producing materials with desirable optical properties (Wang et al., 2015).

Safety and Hazards

将来の方向性

Nitrogen-containing heterocycles are the key-frame work of many essential natural and synthetic products of our everyday lives . A wide range of N-heterocycles is present in nature in living cells, alkaloids, hormones, and amino acids, and therefore constitutes a large fraction of medicinal and industrial chemistry .

作用機序

Mode of Action

It’s known that pyrimidines can undergo nucleophilic substitution reactions, which could potentially lead to interactions with biological targets . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 . This could influence the compound’s interactions with its targets.

特性

IUPAC Name |

5-chloropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBCOSJATJIKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)

![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)

![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)

![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)

![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3015941.png)

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)

![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)